molecular formula C11H8BrNO2 B577850 Methyl 6-bromoquinoline-3-carboxylate CAS No. 1220418-77-8

Methyl 6-bromoquinoline-3-carboxylate

Cat. No. B577850
M. Wt: 266.094
InChI Key: CXRJGHYVBAPYRL-UHFFFAOYSA-N
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Description

Methyl 6-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 .


Molecular Structure Analysis

The InChI code for Methyl 6-bromoquinoline-3-carboxylate is 1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 6-bromoquinoline-3-carboxylate is a solid substance stored at room temperature . It has a molecular weight of 266.09 .

Scientific Research Applications

  • Fluorescent Brightening Agents : Compounds derived from 2-aryl-6-bromoquinolines, closely related to Methyl 6-bromoquinoline-3-carboxylate, have potential applications as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

  • Chelating Ligands : Derivatives of 6-bromoquinoline have been used to create bidentate and tridentate chelating ligands. These compounds have shown high emission quantum yields, indicating potential in optical applications (Hu, Zhang, & Thummel, 2003).

  • Benzodiazepine Receptor Agonists and Antagonists : Certain isoquinolines and related compounds, including Methyl isoquinoline-3-carboxylate, have been identified as moderate affinity binders to the benzodiazepine receptor, suggesting their potential in developing receptor agonists and antagonists (Guzman et al., 1984).

  • Hypotensive Agents : Quinazolinones, which can be synthesized from 6-bromoquinoline derivatives, have been evaluated as hypotensive agents, showing significant blood pressure-lowering activities (Kumar, Tyagi, & Srivastava, 2003).

  • Synthesis of Polyhydroquinoline Derivatives : The one-pot condensation involving compounds related to Methyl 6-bromoquinoline-3-carboxylate has been used in the synthesis of polyhydroquinoline derivatives, highlighting its role in the synthesis of complex organic molecules (Khaligh, 2014).

  • Synthesis of PARP-1 Inhibitors : Quinoline derivatives, including those related to Methyl 6-bromoquinoline-3-carboxylate, have been synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme target in drug design (Lord, Mahon, Lloyd, & Threadgill, 2009).

  • Photolabile Protecting Groups : Brominated hydroxyquinolines, structurally similar to Methyl 6-bromoquinoline-3-carboxylate, have been used as photolabile protecting groups for carboxylic acids, showcasing their utility in photochemistry and biological applications (Fedoryak & Dore, 2002).

Safety And Hazards

Methyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

methyl 6-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRJGHYVBAPYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703466
Record name Methyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoquinoline-3-carboxylate

CAS RN

1220418-77-8
Record name Methyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromoquinoline-3-carboxylic acid (3 g, 11.9 mmol), in methanol (55 mL) was added sulfuric acid (0.32 mL, 6 mmol). The reaction was stirred at 85° C. for 96 h. The reaction was then cooled to room temperature and saturated sodium bicarbonate solution was added until pH=7. On neutralization, methyl 7-bromo-2-naphthoate precipitated as a solid which was collected by suction filtration (Int-1, 2.77 g, 97%). LC-MS: (FA) ES+ 266; 1H NMR (400 MHz, d6-DMSO) δ ppm 9.33 (d, J=2.1 Hz, 1H), 9.01 (d, J=2.1 Hz, 1H), 8.53 (t, J=1.3, 1.3 Hz, 1H), 8.07-8.01 (m, 2H), 3.95 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
Y Cheng, TC Judd, MD Bartberger… - Journal of medicinal …, 2011 - ACS Publications
… Heating of 14 with methyl 3,3-dimethoxypropionate and catalytic toluenesulfonic acid in toluene afforded methyl 6-bromoquinoline-3-carboxylate 15. The ester group of 15 was …
Number of citations: 157 pubs.acs.org

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